4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs called Bruton’s tyrosine kinase (BTK) inhibitors, which are designed to block the activity of BTK, a key enzyme involved in the development and progression of cancer.
Mechanism of Action
4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide works by selectively inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK activity, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. This is because BTK is also involved in the signaling pathways that regulate the immune response. By inhibiting BTK activity, this compound can reduce inflammation and improve immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify which cancers are most likely to respond to this compound treatment.
Future Directions
There are several potential future directions for research on 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide. One area of interest is the development of combination therapies that include this compound and other targeted agents, such as immune checkpoint inhibitors or other BTK inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, further research is needed to understand the long-term safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide involves several steps, including the reaction of 2-cyclopropyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-thienylmethylamine to give the amide intermediate, which is subsequently treated with 4-bromo-2-fluorobenzonitrile to yield this compound.
Scientific Research Applications
4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that this compound is highly effective in inhibiting the growth and proliferation of cancer cells, and can induce apoptosis (programmed cell death) in these cells.
properties
IUPAC Name |
[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-15-5-8-17(9-6-15)24-14-20(21(25)23-11-3-2-4-12-23)28(26,27)19-10-7-16(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKHSQACRWJPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.